molecular formula C13H20BNO2 B1425603 (3-((4-Methylpiperidin-1-yl)methyl)phenyl)boronic acid CAS No. 1332746-94-7

(3-((4-Methylpiperidin-1-yl)methyl)phenyl)boronic acid

Cat. No.: B1425603
CAS No.: 1332746-94-7
M. Wt: 233.12 g/mol
InChI Key: ZRHAQCWKPCJKML-UHFFFAOYSA-N
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Description

(3-((4-Methylpiperidin-1-yl)methyl)phenyl)boronic acid is a boronic acid derivative that features a piperidine ring substituted with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-((4-Methylpiperidin-1-yl)methyl)phenyl)boronic acid typically involves the reaction of a piperidine derivative with a boronic acid precursor. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: (3-((4-Methylpiperidin-1-yl)methyl)phenyl)boronic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.

    Reduction: Reduction reactions can yield different piperidine derivatives.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura cross-coupling reactions.

Major Products: The major products formed from these reactions include various substituted piperidine derivatives and boronic esters, which are valuable intermediates in organic synthesis .

Scientific Research Applications

(3-((4-Methylpiperidin-1-yl)methyl)phenyl)boronic acid has several applications in scientific research:

Comparison with Similar Compounds

    Piperidine derivatives: These include compounds like piperine and other substituted piperidines.

    Boronic acids: Compounds such as phenylboronic acid and other arylboronic acids.

Uniqueness: (3-((4-Methylpiperidin-1-yl)methyl)phenyl)boronic acid is unique due to the combination of its piperidine ring and boronic acid group, which provides a distinct set of chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific molecular interactions .

Properties

IUPAC Name

[3-[(4-methylpiperidin-1-yl)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO2/c1-11-5-7-15(8-6-11)10-12-3-2-4-13(9-12)14(16)17/h2-4,9,11,16-17H,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHAQCWKPCJKML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CN2CCC(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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